selamectin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

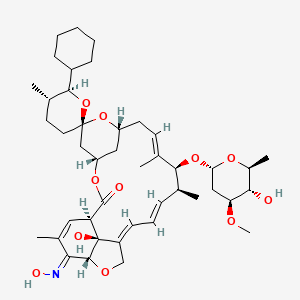

Selamectin, also known as this compound, is a useful research compound. Its molecular formula is C43H63NO11 and its molecular weight is 770 g/mol. The purity is usually 95%.

The exact mass of the compound Stronghold is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Antiparasitic products, insecticides and repellents, Endectocides, Macrocyclic lactones -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Properties

Selamectin functions primarily as an endectocide, meaning it is effective against both external parasites (ecto-parasites) like fleas and ticks, and internal parasites (endo-parasites) such as heartworms and roundworms. The compound's mechanism of action involves binding to glutamate-gated chloride channels in the nervous system of parasites, leading to paralysis and death.

Efficacy Against Fleas

Numerous studies have documented the effectiveness of this compound in controlling flea infestations in dogs and cats. In a randomized controlled study, this compound was applied topically at a dosage of 6 mg/kg once monthly. Results indicated significant reductions in flea counts:

-

Dogs :

- Day 30: 92.1% reduction

- Day 60: 99.0% reduction

- Day 90: 99.8% reduction

- Cats :

Heartworm Prevention

This compound has also been shown to be highly effective in preventing heartworm disease (Dirofilaria immitis) in dogs. In a study involving dogs from heartworm-endemic areas, this compound achieved a heartworm prevention rate of 100%, with all treated dogs testing negative for microfilariae after six months .

Study on Rabbits

A study conducted on New Zealand White rabbits assessed the efficacy of this compound for flea control. Rabbits were treated with topical this compound at doses of 10 mg/kg and 20 mg/kg. The results showed:

- Efficacy on Day 2:

- 10 mg/kg group: 91.3%

- 20 mg/kg group: 97.1%

- By Day 16, efficacy dropped significantly to:

This study highlighted the importance of dosage and timing in achieving optimal efficacy.

Field Studies on Companion Animals

In multiple field studies involving dogs and cats with naturally occurring flea infestations, this compound was administered topically over three months. The findings consistently demonstrated high efficacy rates against fleas without the need for environmental treatment or simultaneous treatment of in-contact animals .

Safety Profile

This compound has exhibited a favorable safety profile in various studies, with no serious adverse events reported during extensive clinical trials involving thousands of treated animals . This safety record enhances its appeal as a first-line treatment option for parasitic infestations.

化学反应分析

Structural Features Influencing Reactivity

Selamectin’s reactivity is governed by three key structural elements:

-

Macrocyclic lactone ring : A 16-membered lactone backbone with conjugated double bonds, enabling redox reactions and electrophilic interactions.

-

Hydroxyl groups : Two secondary hydroxyl groups at C-5 and C-13 positions participate in hydrogen bonding and oxidation.

-

Oxime group : A hydroxyimino (-N-OH) moiety at C-5 facilitates hydrolysis under acidic conditions and coordination with metal ions.

Metabolic Pathways and Enzymatic Reactions

This compound undergoes extensive metabolism primarily mediated by CYP3A4 , a cytochrome P450 enzyme. Key reactions include:

Key Findings :

-

Hydroxylation at the C-2β and C-6β positions of testosterone reduces its androgenic activity .

-

Sulfoxidation enhances the anthelmintic activity of albendazole .

Stability and Degradation Under Environmental Conditions

This compound’s stability is influenced by temperature and pH:

| Condition | Observation | Reference |

|---|---|---|

| Thermal degradation | Stable at ≤30°C; decomposes at >50°C | |

| Acidic hydrolysis | Oxime group hydrolyzes to ketone | |

| Photodegradation | Limited data; lactone ring susceptible |

Storage Recommendations : Maintain below 30°C (86°F) to prevent thermal degradation .

Drug-Drug Interaction Potential

This compound’s metabolism via CYP3A4 creates interaction risks with:

-

Benzyl alcohol : Synergistically increases methemoglobinemia risk through undefined redox mechanisms .

-

CYP3A4 inhibitors/inducers : Alters this compound’s systemic exposure and efficacy .

Mechanistic Insights from Pharmacokinetic Data

常见问题

Basic Research Questions

Q. What is the established mechanism of action of selamectin in parasitic models, and how is this validated in controlled laboratory settings?

this compound acts as an agonist at glutamate-gated chloride channels (GluCls) in parasites, causing paralysis and death. Validation involves:

- Electrophysiological assays to measure ion channel activity post-treatment .

- Molecular docking studies to confirm binding affinity to GluCls.

- In vivo efficacy trials comparing parasite mortality rates in treated vs. control groups, using standardized protocols (e.g., 24-hour observation windows) .

Q. What standardized protocols are recommended for determining this compound's minimum effective concentration (MEC) in in vitro studies?

Key steps include:

- Parasite culture preparation : Use synchronized larval stages (e.g., Ctenocephalides felis larvae) in controlled media .

- Dose-response curves : Test this compound concentrations (e.g., 0.1–10 µM) with triplicate replicates.

- Endpoint measurement : Calculate MEC using motility inhibition thresholds (e.g., ≥95% reduction in larval movement at 48 hours) .

- Solvent controls : Include vehicles like DMSO at ≤0.1% to rule out solvent interference .

Q. How do researchers control for host metabolism interference when measuring this compound pharmacokinetics in vertebrate models?

Methodologies include:

- Cannulation studies : Collect blood samples via jugular vein catheters at timed intervals post-administration .

- Matrix-matched calibration : Use plasma/spiked tissue homogenates to correct for matrix effects in LC-MS/MS analyses .

- Metabolite profiling : Identify this compound-derived compounds using high-resolution mass spectrometry to distinguish host metabolites from parent drug .

Advanced Research Questions

Q. What statistical approaches are optimal for reconciling contradictory efficacy data between field trials and controlled laboratory studies of this compound?

Strategies include:

- Meta-regression analysis : Adjust for covariates like parasite resistance prevalence or environmental humidity in field data .

- Sensitivity analysis : Test robustness of lab-derived EC₅₀ values against variable host immune responses .

- Bayesian hierarchical modeling : Integrate lab/field datasets to estimate pooled effect sizes while accounting for heterogeneity .

Q. What experimental designs effectively isolate this compound's therapeutic effects from environmental variables in ectoparasite-infested animal models?

Critical design elements:

- Controlled housing : Maintain uniform temperature (20–25°C) and humidity (50–60%) to minimize environmental stress .

- Randomized block designs : Assign animals to treatment/control groups based on parasite load baseline measurements .

- Cohort stratification : Subdivide subjects by age, weight, or immune status to quantify confounding effects .

Q. How can advanced chromatographic techniques be optimized to detect this compound metabolites in complex biological matrices?

Optimization steps:

- Sample preparation : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction for lipid-rich tissues .

- Chromatographic conditions : Employ UPLC with C18 columns (1.7 µm particle size) and gradient elution (0.1% formic acid in acetonitrile/water) .

- Mass spectrometry : Set MRM transitions for this compound (m/z 784 → 540) and metabolites (e.g., m/z 798 → 554 for hydroxylated derivatives) .

属性

分子式 |

C43H63NO11 |

|---|---|

分子量 |

770 g/mol |

IUPAC 名称 |

(1R,4S,5'S,6R,6'S,8R,10E,12S,13S,14E,16E,20R,21E,24S)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C43H63NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16-18,20-23H2,1-6H3/b11-10+,25-15+,30-14+,44-36+/t24-,26-,28-,31+,32-,33-,34-,35-,37-,38-,39-,40+,42+,43+/m0/s1 |

InChI 键 |

AFJYYKSVHJGXSN-KAJWKRCWSA-N |

手性 SMILES |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)O[C@@H]1C7CCCCC7 |

规范 SMILES |

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7 |

Pictograms |

Health Hazard; Environmental Hazard |

同义词 |

25-cyclohexyl-25-de(1-methylpropyl)-5-deoxy-22 23-dihydro-5-(hydroxyimino)-avermectin B1 monosaccharide selamectin |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。